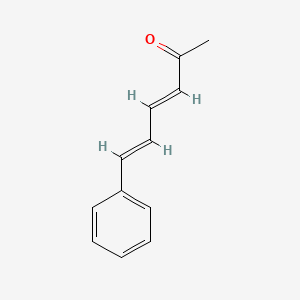

6-Phenylhexa-3,5-dien-2-one

Description

General Overview of Conjugated Dienones: Structure, Reactivity, and Synthetic Significance

Conjugated dienones are a class of organic compounds that feature a ketone functional group in conjugation with a system of two carbon-carbon double bonds. wikipedia.org This arrangement, where the double bonds are separated by a single bond, results in the delocalization of pi electrons across the entire system. libretexts.org This delocalization imparts unique stability and reactivity to the molecule compared to non-conjugated systems. libretexts.orglibretexts.org

The structure of conjugated dienones allows them to exist in different conformations, notably the s-cis and s-trans conformations, which arise from rotation around the single bond connecting the two double bonds. libretexts.orglibretexts.org While the s-trans conformer is generally more stable due to reduced steric hindrance, the s-cis conformation is crucial for certain reactions, particularly cycloadditions. libretexts.orglibretexts.org

The reactivity of conjugated dienones is diverse. They can undergo a variety of chemical transformations, including:

Michael Addition: As α,β-unsaturated carbonyl compounds, they are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. wikipedia.org

Diels-Alder Reaction: The conjugated diene system can act as the diene component in Diels-Alder reactions, a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comwikipedia.orgnoaa.govorganic-chemistry.org This reaction is highly valuable for the stereoselective synthesis of complex cyclic structures. wikipedia.orgnih.gov The reactivity in Diels-Alder reactions is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comorganic-chemistry.org

Other Additions: They can also participate in other addition reactions across the double bonds, such as halogenation and hydrogenation.

The synthetic significance of conjugated dienones is substantial. They serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. nih.govnih.gov Their ability to undergo controlled and predictable reactions makes them valuable synthons in organic chemistry. nih.gov

The Phenyl Substituted Dienone Motif: Unique Electronic and Steric Considerations

The presence of a phenyl group as a substituent on the dienone framework, as seen in 6-phenylhexa-3,5-dien-2-one, introduces specific electronic and steric effects that modulate the reactivity of the molecule. rsc.org

Electronic Effects: The phenyl group, being an aromatic ring, can participate in the conjugated system, further extending the delocalization of pi electrons. This extended conjugation influences the electron density distribution within the molecule. The phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the nature of any further substituents on the ring itself. nih.govlumenlearning.com This electronic interplay affects the reactivity of both the diene system and the carbonyl group. nih.gov For instance, electron-donating groups on the phenyl ring can increase the electron density of the diene, making it more reactive in normal-demand Diels-Alder reactions. vanderbilt.edu Conversely, electron-withdrawing groups can make the dienone a better Michael acceptor. nih.gov

Steric Effects: The bulky phenyl group can introduce significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. rsc.orgrsc.org For example, in addition reactions, the approach of a nucleophile or electrophile may be directed to the less sterically hindered face of the molecule. The steric bulk can also affect the equilibrium between the s-cis and s-trans conformations of the diene, which can in turn impact the feasibility of reactions that require a specific conformation, such as the Diels-Alder reaction. researchgate.net

Historical Development and Key Early Research on this compound and Related Structures

The synthesis of this compound and related structures is often achieved through the Claisen-Schmidt condensation . wikipedia.orggordon.edunumberanalytics.com This reaction, independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with a ketone or aldehyde that possesses α-hydrogens. wikipedia.orgslideshare.net

In the case of this compound, the synthesis typically involves the reaction of cinnamaldehyde (B126680) with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521). Early research focused on establishing these synthetic routes and characterizing the resulting products. The Claisen-Schmidt condensation proved to be a versatile method for preparing a variety of α,β-unsaturated ketones and dienones. gordon.edunumberanalytics.comslideshare.netmasterorganicchemistry.com

The study of conjugated systems and their reactions, such as the Diels-Alder reaction discovered by Otto Diels and Kurt Alder in 1928, provided a theoretical framework for understanding the reactivity of compounds like this compound. wikipedia.org This foundational work paved the way for the use of such dienones as key building blocks in more complex organic syntheses. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E)-6-phenylhexa-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNUCJKOERXADE-YLNKAEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4173-44-8 | |

| Record name | 6-Phenylhexa-3,5-dien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-phenylhexa-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Cinnamylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Precursor Chemistry for 6 Phenylhexa 3,5 Dien 2 One and Its Derivatives

Classical and Established Synthetic Routes to the 6-Phenylhexa-3,5-dien-2-one Scaffold

The traditional synthesis of the this compound framework has largely relied on condensation and olefination reactions, which are foundational methods in organic chemistry for the formation of carbon-carbon double bonds.

Aldol (B89426) Condensation Approaches and Optimization

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a widely recognized and frequently employed method for the synthesis of this compound. This reaction involves the condensation of cinnamaldehyde (B126680) with acetone (B3395972) in the presence of a base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH). The process begins with the deprotonation of an α-hydrogen from acetone by the base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the conjugated dienone product. acs.org

Optimization of the Claisen-Schmidt condensation for the synthesis of this compound and related chalcones has been a subject of extensive research. Key parameters that are often fine-tuned to enhance reaction efficiency and yield include the choice of catalyst, solvent, and reaction temperature. While strong bases like NaOH and potassium hydroxide (KOH) are common, the use of solid catalysts such as KF-Al2O3 has also been explored, particularly in conjunction with ultrasound irradiation to accelerate the reaction. sciforum.net The reaction is typically performed at temperatures ranging from room temperature to reflux conditions to drive the dehydration step. nih.gov

Furthermore, to improve the selectivity for the mono-condensation product, benzalacetone, over the di-condensation product, innovative techniques such as stirring-induced emulsion synthesis have been developed. researchgate.net In this method, separating the water-soluble acetone and NaOH from the oil-soluble benzaldehyde (B42025) at the organic-aqueous phase interface can lead to high selectivity for the desired mono-condensation product. researchgate.net Research has also shown that the choice of solvent can be critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to facilitate the reaction. nih.gov The use of additives like lithium chloride (LiCl) in combination with other metal halides has been shown to significantly reduce reaction times in aqueous media. researchgate.net

Table 1: Optimization Parameters in Aldol Condensation for Dienone Synthesis

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Catalyst | Strong bases (NaOH, KOH), Solid catalysts (KF-Al2O3), Heterogeneous catalysts (NH4H2PO4/SiO2) | Influences reaction rate and yield. Solid catalysts can offer easier work-up. sciforum.netresearchgate.net |

| Solvent | Polar aprotic (DMF, DMSO), Alcohols, Water, Solvent-free | Affects solubility of reactants and intermediates, can influence reaction rate and selectivity. nih.govresearchgate.net |

| Temperature | Room temperature to reflux | Higher temperatures favor the dehydration step to form the α,β-unsaturated product. nih.gov |

| Additives | Lewis acids (LiCl, ZnBr2), Phase transfer catalysts | Can accelerate the reaction and improve yields, especially in multiphase systems. researchgate.net |

| Technique | Conventional heating, Ultrasound irradiation, Emulsion synthesis | Can enhance reaction rates, improve selectivity, and offer greener alternatives. sciforum.netresearchgate.net |

Other Condensation and Olefination Strategies

Beyond the aldol condensation, other established olefination reactions provide alternative pathways to the this compound scaffold and its derivatives. These methods offer versatility in substrate scope and can sometimes provide better control over the stereochemistry of the resulting double bonds.

The Wittig reaction is a prominent method for forming alkenes from aldehydes or ketones. researchgate.net In the context of synthesizing this compound, this would involve the reaction of cinnamaldehyde with a phosphorus ylide, such as acetonylidenetriphenylphosphorane. The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. researchgate.net While effective, a drawback of the classical Wittig reaction can be the formation of a mixture of (E) and (Z) isomers and the challenge of separating the product from the triphenylphosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that often provides excellent (E)-selectivity and a simpler workup. rsc.org This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. rsc.org For the synthesis of this compound, cinnamaldehyde would be reacted with the anion of diethyl acetylmethylphosphonate. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup. The reaction conditions, including the choice of base and solvent, can be tuned to optimize the yield and stereoselectivity. acs.org

Other olefination strategies, such as the Julia-Kocienski olefination , have also emerged as powerful tools for the synthesis of alkenes with high (E)-selectivity. researchgate.netscholaris.ca This reaction involves the coupling of a sulfone with an aldehyde or ketone. While not as commonly cited specifically for this compound, its broad applicability to alkene synthesis makes it a relevant alternative. scholaris.ca

Table 2: Comparison of Classical Olefination Strategies for Dienone Synthesis

| Reaction | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Broad applicability, well-established. | Often produces E/Z mixtures, difficult byproduct removal. researchgate.net |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde/Ketone | High (E)-selectivity, easy removal of water-soluble byproduct. rsc.org | Phosphonate reagents can be more expensive than Wittig salts. |

| Julia-Kocienski Olefination | Sulfone, Aldehyde/Ketone | High (E)-selectivity, mild reaction conditions. researchgate.netscholaris.ca | Can require multiple steps in its classical form. |

Modern and Catalytic Synthetic Approaches for Dienone Systems

In recent years, the development of more efficient and selective synthetic methods has been a major focus in organic chemistry. This has led to the emergence of novel catalytic approaches for the construction of dienone systems, including those based on transition metals and organocatalysts, as well as a growing emphasis on green and sustainable synthetic routes.

Metal-Catalyzed Syntheses and Transformations

Transition metal catalysis offers powerful and versatile tools for the synthesis of conjugated dienones, often providing high levels of selectivity and efficiency under mild conditions.

Palladium-catalyzed reactions have been particularly prominent. One notable approach is the palladium-catalyzed γ,δ-dehydrogenation of enones to form (E,E)-dienones. researchgate.net This aerobic dehydrogenation provides a direct method for introducing a second double bond into an existing enone system. The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) in the presence of an oxidant. researchgate.net Another palladium-catalyzed method involves the cross-coupling reaction of 1-alkenylboronates with haloenones, which allows for the stereoselective synthesis of conjugated dienones. sciencegate.app

Rhodium-catalyzed reactions have also been developed for the synthesis of dienone systems. For instance, a rhodium-catalyzed linear codimerization of alkyl phenyl ketenes with internal alkynes has been shown to produce dienones. researchgate.net Additionally, rhodium complexes have been used for the 1,4-hydrogenation of conjugated dienals, offering a selective method for the synthesis of γ,δ-unsaturated aldehydes which can be precursors to dienones. researchgate.net

Ruthenium-catalyzed methods have also been explored. A tandem cross-metathesis/Wittig olefination reaction catalyzed by ruthenium has been developed for the synthesis of conjugated dienoic esters from terminal olefins, which are structurally related to dienones. organic-chemistry.org Another approach involves a ruthenium(II)-catalyzed reductive cross-coupling of two different carbonyl compounds, mediated by hydrazine, to form olefins. rsc.orgnih.gov

Table 3: Examples of Metal-Catalyzed Syntheses of Dienone Systems

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium(II) acetate | Aerobic γ,δ-dehydrogenation | Enones | Direct introduction of a second double bond. researchgate.net |

| Rhodium(I) complexes | Linear codimerization | Ketenes and Alkynes | Forms dienone products. researchgate.net |

| Ruthenium complexes | Tandem cross-metathesis/Wittig olefination | Terminal olefins, α,β-unsaturated aldehydes | Efficient one-pot synthesis of conjugated systems. organic-chemistry.org |

Organocatalytic Methods for Dienone Construction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. For the synthesis of dienones, aminocatalysis, particularly using proline and its derivatives, has been extensively studied.

Proline-catalyzed aldol condensations have been shown to be effective for the synthesis of α,β-unsaturated ketones and aldehydes. rsc.org The mechanism involves the formation of an enamine intermediate from the reaction of the ketone with proline, which then reacts with the aldehyde. mdpi.com This approach often provides high levels of stereocontrol. Research has demonstrated the synthesis of conjugated dienones through a pyrrolidine-catalyzed reaction between substituted cinnamaldehydes and acetophenones. acs.org

The use of aminocatalysis has been expanded to more complex cascade reactions for the synthesis of highly functionalized molecules. Trienamine catalysis, generated from the condensation of dienals or dienones with chiral amines, can participate in electrophilic additions or Diels-Alder reactions. sci-hub.seresearchgate.net This allows for the functionalization of remote positions with excellent stereoselectivity.

Table 4: Organocatalytic Approaches to Dienone Synthesis

| Organocatalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Proline | Aldol Condensation | Ketones and Aldehydes | Enantioselective C-C bond formation, environmentally friendly. rsc.orgmdpi.com |

| Pyrrolidine | Aldol Condensation | Cinnamaldehydes and Acetophenones | Synthesis of conjugated dienones. acs.org |

| Chiral Amines | Trienamine Catalysis | Dienals/Dienones and Electrophiles | Remote functionalization with high stereoselectivity. sci-hub.seresearchgate.net |

Green Chemistry and Sustainable Synthesis Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of this compound and related dienones, several sustainable approaches have been investigated.

One significant area of development is the use of solvent-free reaction conditions . For instance, the Claisen-Schmidt condensation has been successfully carried out by grinding the reactants with a solid base like NaOH, leading to quantitative yields of the desired products without the need for a solvent. researchgate.net This not only simplifies the workup procedure but also reduces the environmental impact associated with solvent use.

Microwave-assisted synthesis has also emerged as a green and efficient method for promoting organic reactions. sciforum.net The condensation of ketones with aromatic aldehydes to form dienones has been shown to proceed with high yields under solvent-free conditions on a solid support like K10 clay, with microwave irradiation significantly reducing the reaction time. sciforum.netmdpi.com

The use of water as a solvent is another key aspect of green chemistry. The Claisen-Schmidt condensation to produce chalcones has been successfully performed in aqueous media, often with the aid of additives to enhance reaction rates. researchgate.net Furthermore, "on water" protocols using catalysts like L-proline have been developed for multicomponent reactions, offering excellent yields and simple workup procedures. rsc.org

Table 5: Green Chemistry Approaches for Dienone Synthesis

| Green Approach | Description | Advantages |

|---|---|---|

| Solvent-free Synthesis | Reactions are conducted without a solvent, often using grinding or solid supports. | Reduced waste, simplified workup, lower environmental impact. researchgate.net |

| Microwave-assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields, energy efficient. sciforum.netmdpi.com |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, low cost, improved safety. researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogs

The generation of chiral analogs of this compound, which possess one or more stereocenters, is a significant challenge in synthetic organic chemistry. Such chiral molecules are of considerable interest due to their potential biological activities and as intermediates in the synthesis of complex natural products. Various stereoselective strategies can be employed to achieve this, including the use of chiral catalysts and auxiliaries.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. For instance, cinchona-based primary amines can catalyze the vinylogous organo-cascade catalysis of β-substituted cyclic dienones. rsc.org This approach involves the formation of an extended iminium ion, which enhances the electrophilicity at the δ-carbon, facilitating a highly selective 1,6-addition. rsc.org While not directly demonstrated on this compound, this methodology could be adapted for its acyclic framework to produce chiral analogs.

Another promising approach is the use of ene-reductases for the desymmetrization of prochiral dienones. Ene-reductases from the old yellow enzyme (OYE) family can selectively reduce one of the double bonds in a prochiral cyclohexadienone, leading to chiral cyclohexenones with high enantioselectivity. acs.org For example, the desymmetrization of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) using the ene-reductase YqjM can produce the corresponding chiral enone with high enantiomeric excess. acs.org This biocatalytic approach offers a green and efficient route to chiral building blocks that could be further elaborated to chiral this compound analogs.

Furthermore, palladium-catalyzed asymmetric hydrophosphination of dienones has been developed to synthesize chiral tertiary diphosphines. acs.org This method, involving the formation of double C-P bonds, demonstrates the potential for transition metal catalysis in creating chiral centers in dienone-containing molecules. acs.org Diastereoselective approaches, such as the selenoetherification of substituted (E)-5-arylpent-4-en-1-ols, have also been reported for the synthesis of substituted 2-phenyltetrahydropyrans, which can be considered precursors to related chiral structures. unipa.it

The following table summarizes potential stereoselective methods applicable to the synthesis of chiral this compound analogs based on general dienone chemistry.

| Catalytic System/Method | Type of Stereoselectivity | Potential Chiral Product from this compound Framework | Reference |

| Cinchona-based Primary Amine | Enantioselective 1,6-addition | Chiral δ-substituted 6-phenylhexan-2-one (B75930) derivatives | rsc.org |

| Ene-Reductase (e.g., YqjM) | Enantioselective desymmetrization | Chiral 6-phenylhex-5-en-2-one (B13530206) or 6-phenylhex-3-en-2-one | acs.org |

| Pd(II)/Chiral Ligand | Diastereo- and Enantioselective hydrophosphination | Chiral diphosphine adducts of the dienone | acs.org |

| Chiral Selenium Electrophiles | Diastereoselective cyclization | Chiral functionalized cyclic ethers derived from dienol precursors | unipa.it |

Derivatization and Functionalization Strategies for the this compound Framework

The this compound scaffold offers multiple sites for chemical modification, including the dienone moiety and the phenyl ring. These functionalization strategies allow for the synthesis of a diverse range of derivatives with tailored properties.

The conjugated dienone system of this compound is susceptible to various transformations, including conjugate additions and cycloadditions. The reactivity of the dienone can be influenced by the electronic nature of the substituents.

Conjugate additions, such as Michael additions, are common reactions for dienones. The extended conjugation in this compound allows for 1,4- and 1,6-additions. For example, the addition of nucleophiles can occur at the β- or δ-position of the dienone. Organocatalytic methods have been developed for the enantioselective 1,6-addition of nucleophiles to cyclic dienones, a strategy that could be extended to acyclic systems like this compound. rsc.org

Diels-Alder reactions represent another powerful tool for the functionalization of the dienone moiety. The diene portion of the molecule can react with various dienophiles to construct complex cyclic structures. For instance, multicomponent reactions involving substituted 6-arylhexa-3,5-dien-2-ones can lead to the formation of stilbene (B7821643) derivatives through a Diels-Alder cycloaddition followed by oxidation. researchgate.net

The introduction of different functional groups onto the dienone backbone can significantly alter its chemical properties. For example, the synthesis of an amino-substituted analog, 4-amino-6-phenylhexa-3,5-dien-2-one, can be achieved through a Lewis acid-catalyzed reaction of a β-diketone with a nitrile. This enaminone structure introduces basicity and hydrogen-bonding capabilities.

The table below illustrates examples of functionalization reactions on dienone systems, providing a basis for potential derivatizations of this compound.

| Reaction Type | Reagents and Conditions | Product Type from Dienone Moiety | Reference |

| 1,6-Conjugate Addition | 3-Substituted oxindoles, Cinchona-based primary amine catalyst | δ-Substituted ketone | rsc.org |

| Diels-Alder Cycloaddition | Ethyl acetate, methyl propiolate, heat, followed by DDQ oxidation | Substituted stilbenes | researchgate.net |

| Amination | β-Diketone, nitrile, Lewis acid catalyst | Enaminone | |

| Palladium-catalyzed Dehydrogenation | Pd(OAc)₂, O₂, DMSO, TFA, 80 °C | Further unsaturated dienone | researchgate.net |

The phenyl group in this compound can be modified to influence the electronic properties and reactivity of the entire molecule. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can have a profound effect on the dienone system.

Substituents on the phenyl ring can alter the electron density of the aromatic ring and, through conjugation, the dienone moiety. Activating groups, which donate electron density, can increase the nucleophilicity of the aromatic ring and potentially influence the reactivity of the dienone in electrophilic aromatic substitution reactions. libretexts.org Conversely, deactivating groups withdraw electron density, making the aromatic ring less reactive towards electrophiles. libretexts.org

The nature of the substituent on the phenyl ring can also affect the rate and regioselectivity of reactions involving the dienone. For example, in the context of multicomponent reactions of 6-arylhexa-3,5-dien-2-ones, the electronic nature of the aryl substituent can influence the course of the reaction. researchgate.net It has been observed that electron-withdrawing substituents on a phenyl ring can lead to a downfield shift of nearby protons in NMR spectroscopy, indicating an alteration of the electronic environment. researchgate.net

The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial in directing further reactions on the aromatic ring. Ortho- and para-directing groups will favor substitution at these positions, while meta-directing groups will favor the meta position. masterorganicchemistry.com This directing effect can be exploited to synthesize a wide array of substituted analogs of this compound with specific substitution patterns on the phenyl ring.

The following table summarizes the general effects of phenyl substituents on the reactivity of aromatic compounds, which can be extrapolated to the this compound system.

| Substituent Type | General Effect on Aromatic Ring | Impact on Reactivity | Directing Effect | Reference |

| Electron-Donating (e.g., -OH, -OCH₃, -CH₃) | Increases electron density | Activates the ring towards electrophilic substitution | Ortho, Para | libretexts.org |

| Electron-Withdrawing (e.g., -NO₂, -CN, -COR) | Decreases electron density | Deactivates the ring towards electrophilic substitution | Meta | libretexts.org |

| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing, resonance donating | Deactivates the ring, but less strongly than nitro or carbonyl groups | Ortho, Para | libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 6 Phenylhexa 3,5 Dien 2 One

Cycloaddition Reactions Involving the Conjugated Dienone System

The conjugated diene and the α,β-unsaturated ketone moieties within 6-phenylhexa-3,5-dien-2-one make it an excellent candidate for cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks.

The Diels-Alder reaction, a cornerstone of [4+2] cycloadditions, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of this compound, the dienone can act as the diene component. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors. For instance, in a multicomponent reaction involving this compound, an enolacetylation/intermolecular Diels-Alder sequence with methyl propiolate was shown to proceed with complete regioselectivity. researchgate.netresearchgate.net This high degree of control is crucial for the synthesis of specific isomers. The reaction of dienones can be influenced by the presence of electron-withdrawing or electron-donating groups on either the diene or the dienophile, which dictates the frontier molecular orbital interactions and, consequently, the regiochemical outcome. beilstein-journals.org Furthermore, Lewis acid catalysis can enhance the rate and selectivity of Diels-Alder reactions involving dienones by coordinating to the carbonyl oxygen, thereby lowering the energy of the LUMO of the dienone system. core.ac.uk

A study on the intramolecular Diels-Alder (IMDA) cycloaddition of a derivative of this compound, specifically racemic (3E,5E)-6-phenylhexa-3,5-dien-2-yl N-benzyl-cinnamoylhydroxamate, demonstrated the formation of multiple stereoisomers upon microwave-assisted heating. nih.gov This highlights the potential for generating molecular complexity from dienone precursors, although controlling the stereochemical outcome can be challenging. The regioselectivity in hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, is also a critical aspect, often governed by the electronic nature of the reactants. beilstein-journals.org

| Reactant(s) | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| This compound, methyl propiolate | Intermolecular Diels-Alder | Complete regioselectivity observed in a multicomponent sequence. | researchgate.netresearchgate.net |

| (3E,5E)-6-phenylhexa-3,5-dien-2-yl N-benzyl-cinnamoylhydroxamate | Intramolecular Diels-Alder (IMDA) | Formation of multiple stereoisomers upon microwave irradiation. | nih.gov |

| General Dienones and Dienophiles | Hetero-Diels-Alder | Regioselectivity is governed by the electronic properties of the reactants. | beilstein-journals.org |

| 2-Substituted Hexatrienes | Lewis Acid-Catalyzed Diels-Alder | Lewis acids like dimethylaluminum chloride can significantly accelerate the reaction rate. | core.ac.uk |

Photocycloaddition reactions, particularly [2+2] cycloadditions, offer a distinct pathway for the formation of four-membered rings. researchgate.net These reactions are initiated by the absorption of light, which excites the dienone to a higher electronic state. The excited state can then react with another alkene to form a cyclobutane (B1203170) ring. ucl.ac.uk For conjugated dienones, intramolecular [2+2] cycloadditions can occur, leading to bridged cyclobutane structures. researchgate.netnih.gov The regioselectivity of these reactions, whether they proceed as "straight" or "crossed" additions, can often be controlled by factors such as the use of sensitizers. researchgate.netnih.gov For example, iridium(III) catalysts have been used to promote efficient crossed [2+2] cycloadditions of dienones under visible light, proceeding through a triplet energy transfer mechanism. researchgate.netnih.gov

The mechanism of photocycloaddition often involves the formation of a diradical intermediate. researchgate.net The stability of this intermediate and the geometric constraints of the molecule can influence the final product distribution. In some cases, the initial photoproduct can undergo further thermal rearrangements. For instance, intramolecular photocycloaddition of phenyl-vinyl systems can lead to meta-cycloadducts which may then rearrange thermally. psu.edu The efficiency of these reactions can sometimes be limited by competing unimolecular photoisomerization or polymerization. researchgate.netpsu.edu

Beyond Diels-Alder and [2+2] cycloadditions, conjugated systems like this compound can potentially undergo other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements. Electrocyclizations involve the formation of a sigma bond between the termini of a conjugated system, leading to a cyclic isomer. For a 1,3,5-hexatriene (B1211904) system, a 6π electrocyclization can occur under thermal or photochemical conditions to form a cyclohexadiene. core.ac.uk The stereochemistry of the starting triene is crucial for the feasibility of this reaction.

Sigmatropic rearrangements involve the migration of a sigma bond across a π-system. The Cope rearrangement, a nih.govnih.gov-sigmatropic shift, is a well-known example that occurs in 1,5-diene systems. chimia.ch While not directly applicable to the parent structure of this compound, derivatives could be designed to undergo such transformations. The mechanisms of these reactions can be complex, sometimes proceeding through concerted pathways and other times involving diradical intermediates, depending on the substituents present. chimia.chresearchgate.net

Nucleophilic and Electrophilic Addition Reactions to the Dienone System

The electron-deficient nature of the conjugated dienone system in this compound makes it susceptible to attack by nucleophiles. These additions can occur at several positions, leading to a variety of products.

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of a dienone like this compound, conjugate addition can potentially occur at the C3-C4 double bond (1,4-addition) or at the C5-C6 double bond (1,6-addition). The general mechanism involves the attack of a nucleophile, such as an enolate, on the β-carbon of the unsaturated system, followed by protonation. masterorganicchemistry.com The regioselectivity of the addition (1,4- vs. 1,6-) can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, organocatalytic methods have been developed to achieve highly enantioselective 1,6-conjugate additions to dienone systems.

While specific studies on the Michael addition to this compound are not extensively detailed in the provided context, the general principles of conjugate addition to dienones are well-established. For example, the addition of pyrazoles to cyclic dienones can proceed via an initial aza-1,6-conjugate addition followed by a 1,4-conjugate addition. researchgate.net

Thiol nucleophiles readily undergo conjugate addition to α,β-unsaturated carbonyls, a reaction known as the thio-Michael addition. nih.govresearchgate.net The reactivity of thiols is often enhanced under basic conditions, which promote the formation of the more nucleophilic thiolate anion. nih.gov The reaction of styryl dienones with thiols has been studied, and the reaction rates are influenced by the pH of the medium. nih.gov

Computational studies on the reaction of thiols with α,β-unsaturated carbonyls suggest that a base-catalyzed mechanism is generally favored. nih.gov The substitution pattern on the Michael acceptor can significantly affect the reactivity; for instance, phenyl substituents can decrease the reactivity of the electrophile. nih.gov The reaction of a related compound, 3-nitro-6-phenylhexa-3,5-dien-2-one, with thiophenols has also been investigated, indicating the susceptibility of such systems to thiol addition. acs.orgresearchgate.net The addition of thiols to electron-deficient alkynes is another related transformation that provides access to vinyl sulfides. lookchem.com

| Nucleophile | Reaction Type | Key Mechanistic Aspects | Reference |

|---|---|---|---|

| Enolates | Michael Addition | 1,4- or 1,6-conjugate addition to the dienone system. | masterorganicchemistry.com |

| Pyrazoles | Aza-Michael Addition | Can proceed via sequential 1,6- and 1,4-additions to cyclic dienones. | researchgate.net |

| Thiols | Thio-Michael Addition | Base-catalyzed addition of the thiolate anion to the conjugated system. Reaction rate is pH-dependent. | nih.govnih.gov |

| Thiophenols | Thio-Michael Addition | Reaction with nitro-substituted phenylhexadienones has been studied. | acs.orgresearchgate.net |

Rearrangement Reactions of this compound and its Derivatives

The conjugated diene and ketone functionalities in this compound and its derivatives make them susceptible to a range of rearrangement reactions, leading to the formation of new carbocyclic and aromatic structures.

Dienone-Phenol Rearrangement and Related Processes

The dienone-phenol rearrangement is a classic acid-catalyzed reaction that typically involves the conversion of a cyclohexadienone into a phenol. wikipedia.orgyoutube.com This rearrangement proceeds through the formation of a carbocation intermediate, followed by the migration of a substituent to an adjacent carbon, ultimately leading to aromatization. wikipedia.org While this reaction is well-documented for cyclic systems, the analogous rearrangement in acyclic dienones like this compound is less common but mechanistically plausible.

Under acidic conditions, protonation of the carbonyl oxygen of this compound would generate a delocalized carbocation. A subsequent 1,2-hydride or 1,2-phenyl shift could potentially occur, followed by tautomerization to yield a substituted phenolic compound. The migratory aptitude of different groups generally follows the order of their ability to stabilize a positive charge, with phenyl groups often showing a high tendency to migrate. wikipedia.org In a related context, the rearrangement of alkyne-tethered cyclohexadienones in the presence of a Brønsted acid and water can lead to meta-alkenylated phenols, demonstrating the interruption of a traditional dienone-phenol rearrangement pathway by the participation of other functional groups. acs.org

Furthermore, gold catalysts in combination with ynamides can trigger a dienone-phenol type rearrangement in yne-dienones, facilitating the 1,2-migration of alkyl and phenyl groups. researchgate.net This suggests that metal catalysis could also be a viable strategy to induce rearrangements in this compound, potentially leading to a variety of substituted aromatic products.

Intramolecular Rearrangements and Cycloisomerizations

The extended π-system of this compound provides a template for various intramolecular cyclization reactions, leading to the formation of five- and six-membered rings.

One such potential reaction is the Nazarov cyclization, which is a 4π-electrocyclic ring closure of a divinyl ketone catalyzed by a Lewis or Brønsted acid. organic-chemistry.orgwikipedia.org Although this compound is a vinylogous divinyl ketone, acid catalysis could promote its cyclization. The reaction proceeds through a pentadienyl cation intermediate, and the conrotatory cyclization leads to a cyclopentenone. The regioselectivity of the Nazarov cyclization can be influenced by the substitution pattern on the divinyl ketone. organic-chemistry.org For phenyl-substituted divinyl ketones, the cyclization can be inhibited by the phenyl group at the β-position. researchgate.net However, asymmetric Nazarov cyclizations of simple, acyclic, aliphatic-substituted divinyl ketones have been achieved using strong and confined Brønsted acids, yielding cyclopentenones with high enantioselectivity. nih.gov

Another plausible intramolecular reaction is a 6π-electrocyclization of the hexatriene-like core of the molecule. Such reactions can be promoted thermally or photochemically and lead to the formation of a cyclohexadiene ring. thieme-connect.comnih.gov The stereochemistry of the cyclization is governed by the Woodward-Hoffmann rules. For phenyl-substituted hexatrienes, these electrocyclizations can be facile, sometimes occurring in situ upon formation of the hexatriene. thieme-connect.com The presence of electron-donating and electron-withdrawing groups can significantly lower the activation barrier for these cyclizations. researchgate.net

Redox Chemistry and Oxidation/Reduction Processes

The presence of a conjugated system with both a ketone and carbon-carbon double bonds makes this compound susceptible to both oxidation and reduction at various sites.

The reduction of conjugated dienones can be achieved with high selectivity. For instance, triphenylphosphine (B44618) oxide-catalyzed reduction of conjugated polyunsaturated ketones with trichlorosilane (B8805176) selectively reduces the α,β-carbon-carbon double bond, leaving other reducible functional groups intact. hku.hksorbonne-universite.fr This method has been successfully applied to a variety of conjugated dienones. sorbonne-universite.fr Another approach for the conjugate reduction of α,β-unsaturated carbonyl compounds is the use of catecholborane. acs.org Furthermore, rhodium hydride catalysts have been shown to be effective for the highly chemoselective hydrogenation of the C=C bond in conjugated enones. researchgate.net

The oxidation of styryl ketones, which share structural similarities with this compound, has been studied with various oxidizing agents. The kinetics of oxidation of substituted styryl ketones by pyridinium (B92312) chlorochromate (PCC) have been investigated. koreascience.kr Similarly, the oxidation of chalcones (phenyl styryl ketones) with chromic acid has been shown to proceed via an electrophilic attack on the carbon-carbon double bond to form an epoxide. rsc.org Osmium(VIII)-catalyzed oxidation of phenyl styryl ketones by periodate (B1199274) has also been reported, with the reaction rate being influenced by substituents on both the benzaldehyde (B42025) and acetophenone (B1666503) rings. niscpr.res.in

Photoinduced Reactivity and Excited State Chemistry of this compound

The extended conjugation and the presence of a phenyl group and a carbonyl chromophore in this compound suggest a rich and complex photochemistry.

A primary photochemical process for compounds with a styryl moiety is cis-trans isomerization around the double bonds. caltech.eduacs.org The photoisomerization of α,ω-diphenylpolyenes, which are excellent models for the conjugated system in this compound, has been extensively studied. oup.com This isomerization can occur from either the singlet or triplet excited state and can sometimes proceed via a quantum chain process, leading to high quantum yields. oup.comresearchgate.net The efficiency of isomerization can be influenced by the solvent and the presence of sensitizers. caltech.edu

The excited state of styryl ketones can also undergo intramolecular proton transfer (ESIPT) if a suitable proton donor is present in the molecule. nih.govmdpi.comacs.orgnih.govaip.org This process leads to the formation of a transient keto-enol tautomer with distinct spectroscopic properties. While this compound itself does not possess an intramolecular proton donor, its derivatives with hydroxyl groups could exhibit this phenomenon.

Furthermore, the excited state of the carbonyl group can participate in various photochemical reactions, including hydrogen abstraction and cycloadditions. The n → π* excited state of the ketone can behave like an alkoxy radical, leading to intermolecular or intramolecular hydrogen abstraction. The presence of the conjugated diene system also opens up the possibility of photochemical [2+2] or [4+2] cycloaddition reactions.

Below is a table summarizing the types of photoinduced reactions observed in related systems, which can be extrapolated to predict the potential reactivity of this compound.

| Reaction Type | Reactant/System | Key Findings | Reference(s) |

| Cis-Trans Isomerization | 2-Anthrylethylenes | Proceeds via a "one-way" isomerization from cis to trans through a quantum chain process with high quantum yields. | oup.com |

| Cis-Trans Isomerization | β-Styrylferrocene | Undergoes photochemical isomerization from the cis to the trans isomer upon direct or sensitized excitation. | caltech.edu |

| Cis-Trans Isomerization | p-Styrylstilbene | Exhibits both one- and twofold adiabatic cis-trans isomerization processes. | acs.org |

| Excited-State Intramolecular Proton Transfer (ESIPT) | 2-(2′-Hydroxyphenyl)pyrimidines | Absence of fluorescence in hydroxyl-substituted derivatives is attributed to a fast proton transfer in the excited state. | acs.orgnih.gov |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Electronic Structure Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the conformational and electronic structure of 6-phenylhexa-3,5-dien-2-one.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on the non-polar bonds within the molecule. The C=C bonds of the diene and the phenyl ring are expected to show strong Raman scattering signals. The intense band around 1583 cm⁻¹ in the Raman spectrum can be assigned to the phenyl ν(C=C) mode. researchgate.net Analysis of the Raman spectrum can aid in understanding the conformational isomers of this compound, as different conformers may exhibit distinct vibrational frequencies due to variations in their symmetry and bond environments.

Sum frequency generation (SFG) spectroscopy, a surface-sensitive vibrational technique, can be employed to study the orientation and conformation of molecules at interfaces. For molecules with similar structural motifs, such as a phenyl group, SFG can reveal the orientation of this group relative to a surface. researchgate.net

Below is a table summarizing the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ketone | C=O Stretch | 1650 - 1680 | FT-IR |

| Diene | C=C Stretch | 1590 - 1640 | FT-IR, Raman |

| Phenyl Ring | C=C Stretch | ~1583 | Raman |

| Phenyl Ring | C-H Stretch | >3000 | FT-IR |

| Methyl Group | C-H Stretch | ~2910 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Excited State Dynamics

Electronic spectroscopy techniques, such as ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, are instrumental in characterizing the extensive π-conjugation in this compound and probing its excited-state properties.

UV-Vis Spectroscopy: The conjugated system of this compound, which extends from the phenyl group across the diene to the carbonyl group, is responsible for strong absorption in the UV-Vis region. The molecule is expected to exhibit a strong absorption band (λmax) in the range of 250–350 nm, characteristic of π→π* transitions within the conjugated system. The exact position and intensity of this absorption are sensitive to the solvent polarity and the specific conformation of the molecule. For example, UV-Vis spectroscopy can be used to monitor reactions involving this compound, such as in kinetic studies.

Fluorescence Spectroscopy: While not all conjugated ketones are highly fluorescent, the extended π-system in this compound and its derivatives can lead to fluorescence emission upon excitation at its absorption maximum. The fluorescence spectrum, including the emission wavelength and quantum yield, provides information about the energy of the first excited singlet state and the efficiency of radiative decay. Studies on structurally related 1,6-diphenyl-1,3,5-hexatriene (B155585) have shown that these types of molecules can be highly fluorescent, and their emission properties are sensitive to the surrounding environment. The photochemical study of some related 1,6-diarylhexa-1,3,5-trienes has demonstrated bright fluorescence with a large Stokes shift. acs.org

The following table outlines the expected electronic spectroscopic data for this compound.

| Technique | Parameter | Expected Value/Range | Information Gained |

| UV-Vis | λmax | 250 - 350 nm | Extent of π-conjugation |

| Fluorescence | Emission λmax | Dependent on excitation λ | Excited state energy levels |

| Fluorescence | Quantum Yield | Variable | Efficiency of radiative decay |

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Complex Products

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound and its reaction products, providing unambiguous elemental compositions. rsc.org This technique is crucial for identifying and characterizing transient intermediates and complex products formed during chemical transformations.

HRMS can validate the molecular weight of this compound (C₁₂H₁₂O) with high accuracy (calculated monoisotopic mass: 172.08882 Da). uni.lu In reaction monitoring, HRMS can detect the formation of intermediates by identifying their exact masses. For instance, in reactions involving the addition of nucleophiles or in cycloaddition reactions, HRMS can help to confirm the structure of the resulting adducts. The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule and its derivatives. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies (e.g., 2D NMR, Variable Temperature NMR)

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are indispensable for the complete structural and stereochemical elucidation of this compound.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the olefinic protons of the diene, and the aromatic protons of the phenyl group. wiley-vch.dersc.org The coupling constants (J-values) between the olefinic protons are particularly important for determining the stereochemistry (E/Z configuration) of the double bonds. rsc.org The ¹³C NMR spectrum will show characteristic chemical shifts for the carbonyl carbon, the olefinic carbons, and the aromatic carbons, further confirming the connectivity of the molecule. wiley-vch.de

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons.

COSY: Reveals proton-proton couplings, helping to trace the spin systems within the molecule, such as the coupled protons of the diene system.

HSQC: Correlates directly bonded proton and carbon atoms.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes.

The following table summarizes key NMR data for (3E,5E)-6-phenylhexa-3,5-dien-2-one. wiley-vch.dersc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | 2.32 (s) | 27.5 |

| H-3 | 6.26 (d, J = 15.5 Hz) | 128.4 |

| H-4 | 6.84-6.99 (m) | 128.4 |

| H-5 | 6.84-6.99 (m) | 141.7 |

| H-6 | 7.28-7.40 (m) | 126.1 |

| Phenyl-C | 7.28-7.51 (m) | 127.2, 128.9, 129.2, 136.0 |

| C=O | - | 197.3 |

Note: Chemical shifts are typically recorded in CDCl₃ and are referenced to TMS. rsc.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of Derivatives

While this compound itself is achiral, its derivatives can be chiral. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of these chiral derivatives.

If a chiral center is introduced into the molecule, for example, through an asymmetric reaction, the resulting enantiomers will interact differently with circularly polarized light.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption bands of the chromophores near the chiral center. The sign and intensity of these Cotton effects can be used to determine the absolute configuration of the chiral molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum and can also be used to assign the absolute configuration of enantiomers.

These techniques are particularly valuable in the study of asymmetric synthesis and in determining the enantiomeric purity of chiral products derived from this compound. The synthesis of chiral 3-aryl-1-alkynes from related bromoallenes highlights the importance of chiroptical methods in stereochemical analysis. researchgate.net

Applications of 6 Phenylhexa 3,5 Dien 2 One in Organic Synthesis and Functional Materials Science

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

The unique structural arrangement of 6-phenylhexa-3,5-dien-2-one makes it a valuable starting point for constructing intricate molecular frameworks. Its role as a precursor is noted in the synthesis of pharmaceuticals, fragrances, and dyes. nih.gov The compound's dienone structure is considered a challenging yet powerful building block due to its high reactivity. ethz.ch

Precursor for Natural Product Scaffolds and Pharmaceutical Intermediates

This compound and its derivatives serve as foundational materials for the synthesis of natural products and key pharmaceutical intermediates. nih.gov It is itself a minor component found in the kava (B3030397) kava plant extract, linking it directly to natural product chemistry. scbt.com

A significant application is demonstrated in the total synthesis of Isourolithin A, a natural product. A derivative of this compound, specifically a 4-methoxy-arylbutenone, undergoes a metal-free, three-component Diels-Alder reaction as a key step in the synthetic pathway. This highlights the compound's utility in constructing complex, biologically relevant scaffolds. Furthermore, various derivatives are explored as intermediates for new drugs. For instance, the condensation of this compound with 2-(2-bromo-4-chlorophenoxy)acetohydrazide (B2524094) is a final step in producing a more complex molecule with potential therapeutic applications. bohrium.com Additionally, an amino-substituted analogue, 4-amino-6-phenylhexa-3,5-dien-2-one, is recognized for its potential as a pharmaceutical intermediate. rsc.org In another example, the compound undergoes a ring-closure reaction with TosMIC (tosylmethyl isocyanide) to form pyrrole (B145914) derivatives, which were investigated as potential dual inhibitors for HIV-1 integrase and reverse transcriptase. nih.gov

Synthesis of Heterocyclic Compounds and Diverse Molecular Architectures

The reactivity of the dienone system is particularly useful for the synthesis of heterocyclic compounds—cyclic structures containing atoms other than carbon, which are prevalent in pharmaceuticals. bohrium.comunimi.it For example, a nitrated derivative, 3-Nitro-6-phenylhexa-3,5-dien-2-one, reacts with thiophenols to generate 2,5-dihydro-1,5-benzothiazepines, a class of seven-membered heterocyclic compounds. acs.orgkyoto-u.ac.jp

Moreover, this compound is a key substrate in developing novel, metal-free multicomponent reactions to create diverse molecular architectures. One such method involves an enolacetylation/intermolecular Diels-Alder reaction/aromatization sequence. This strategy uses 6-arylhexa-3,5-dien-2-ones to produce E-stilbenes and heterostilbenes with high stereospecificity and regioselectivity. rsc.org These stilbenic products have potential applications in both pharmaceutical and material sciences. rsc.orgnih.gov The reaction demonstrates the compound's role in building complex aromatic systems from simpler precursors.

| Entry | R Group in Dienone | Dienophile | Product (E-Stilbene) | Yield (%) |

| 1 | H | Acetylene dicarboxylate | 5a | 52 |

| 2 | 4-Me | Acetylene dicarboxylate | 5b | 67 |

| 3 | 4-OMe | Acetylene dicarboxylate | 5c | 65 |

| 4 | 4-F | Acetylene dicarboxylate | 5d | 55 |

| 5 | 4-Cl | Acetylene dicarboxylate | 5e | 48 |

| 6 | 4-Br | Acetylene dicarboxylate | 5f | 45 |

| 7 | 3-Me | Acetylene dicarboxylate | 5g | 62 |

| 8 | 2-Me | Acetylene dicarboxylate | 5h | 58 |

| 9 | 2-Cl | Acetylene dicarboxylate | 5i | 41 |

Table based on the multicomponent synthesis of E-stilbenes from various 6-arylhexa-3,5-dien-2-ones. Data sourced from research by Temperini et al.

Role in the Development of Functional Materials and Conjugated Polymers

The extended π-conjugated system of this compound and its derivatives makes them attractive candidates for the development of functional organic materials, including polymers with specific electronic and optical properties. researchgate.net

Incorporation into Optoelectronic and Semiconducting Materials

While direct incorporation of this compound into optoelectronic materials is an area of emerging research, the broader class of conjugated dienones and polyenes are known to be precursors for materials with interesting electronic and non-linear optical (NLO) properties. researchgate.net For instance, oligomers structurally related to the backbone of this compound, such as all-trans-(1,4-phenylenehexa-1,3,5-trienylene)s, have been synthesized and studied for their potential as third-order NLO materials. researchgate.net The synthesis of such conjugated polymers often involves the Wittig reaction to extend the polyene chain. researchgate.net The electronic properties of materials based on conjugated backbones are highly dependent on the planarity and structure of the polymer chain, which influences the HOMO-LUMO energy gap. nih.gov The development of new synthetic methods for creating such polymers is crucial for their application in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. bohrium.com

Design of Ligands and Catalytic Systems

The dienone scaffold can be functionalized to create ligands for coordination chemistry and the development of catalytic systems. rsc.org Although research on this compound itself as a ligand is not extensive, analogous dienone structures have been successfully used. For example, dienones containing pyridine (B92270) groups, such as 2,6-di(3-pyridylmethylidene)cyclohexanone, have been synthesized and used as exo-bidentate ligands to form coordination polymers with metals like silver(I). rsc.orgrsc.org The conjugated dienone system in these ligands helps to flatten the structure and provides electronic connection between the coordinating pyridine units, which is crucial for the formation of ordered polymeric frameworks. rsc.org The reactivity of the enone system within these ligands also offers the potential for post-synthesis modification to create new heterocyclic ligands with different properties. rsc.org

Advanced Chemical Probes and Methodological Development

This compound serves as a model compound for advancing our understanding of chemical reactivity and for the development of new synthetic methods. rsc.org Its well-defined conjugated system allows researchers to study the mechanisms of various chemical transformations. rsc.org

A significant area of methodological development involves using this compound and its derivatives to forge new reaction pathways. For example, a palladium-catalyzed aerobic γ,δ-dehydrogenation of enones has been developed as a new strategy to synthesize (E,E)-dienones with high stereoselectivity, using molecular oxygen as the sole oxidant. nih.gov Furthermore, the development of a metal-free, three-component reaction involving 6-arylhexa-3,5-dien-2-ones to produce stilbenes showcases a novel and environmentally sustainable synthetic protocol. rsc.org This method, which proceeds via a Diels-Alder cycloaddition and subsequent aromatization, highlights how the reactivity of the dienone core can be harnessed to build complex aromatic structures efficiently. nih.gov Such developments are crucial for expanding the toolkit of organic chemists, enabling the synthesis of complex molecules with greater control and sustainability.

Emerging Research Directions and Future Outlook for 6 Phenylhexa 3,5 Dien 2 One Chemistry

Innovations in Catalyst Design for Highly Selective Transformations

The development of sophisticated catalysts is paramount to unlocking the full synthetic potential of 6-phenylhexa-3,5-dien-2-one. The focus lies on achieving high levels of chemo-, regio-, and stereoselectivity, which is critical for the synthesis of complex, high-value molecules.

A significant area of innovation is in the field of asymmetric organocatalysis . Chiral small organic molecules are being designed to catalyze reactions with high enantioselectivity. For substrates like this compound, which possess multiple reactive sites, aminocatalysis is a particularly promising strategy. Chiral primary or secondary amines, often derived from natural sources like Cinchona alkaloids, can reversibly react with the ketone to form nucleophilic enamines or electrophilic iminium ions. nih.govmdpi.com This activation allows for precise control over conjugate addition reactions. For instance, primary-secondary diamine catalysts have proven effective in the asymmetric Michael addition of nitroalkanes to enones, delivering products with excellent yields and high enantioselectivity. rsc.orgscispace.com The catalyst's structure, featuring components like thiourea (B124793), can form hydrogen bonds with the electrophile, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. mdpi.commdpi.com

Another approach involves the synergistic use of multiple catalytic systems. The combination of photoredox catalysis with organocatalysis can induce a formal "umpolung" or inversion of polarity. researchgate.net In such a system, the enal or enone, normally an electrophile, can be reduced by a photoredox catalyst to a nucleophilic radical species, which can then react with electrophilic reagents in a highly selective manner. researchgate.net

The table below summarizes key catalyst types being explored for transformations analogous to those applicable to this compound.

| Catalyst Type | Transformation | Mode of Action | Selectivity |

| Chiral Primary Amines | Vinylogous Michael Addition | Forms dienamine intermediate, activating γ-position. nih.gov | High γ-regioselectivity, diastereo-, and enantioselectivity. nih.gov |

| Chiral Diamines (e.g., DPEN-Thiourea) | Michael Addition | Forms enamine; thiourea moiety activates electrophile via H-bonding. mdpi.commdpi.com | High enantioselectivity and diastereoselectivity. mdpi.commdpi.com |

| Photoredox Catalyst + Chiral Amine | Conjugate Cyanation/Alkylation | Single-electron reduction of an iminium ion intermediate to a nucleophilic radical. researchgate.net | High 1,4-chemoselectivity and stereocontrol. researchgate.net |

| Transition Metal Complexes (e.g., Palladium) | Cross-Coupling / Cycloadditions | Orchestrates bond formation via oxidative addition, migratory insertion, and reductive elimination cycles. mdpi.com | High regio- and stereoselectivity in dimerization and cyclization. mdpi.com |

These innovations are moving beyond simple bond formations, enabling the construction of multiple stereocenters in a single, highly controlled step, thereby increasing synthetic efficiency.

Exploration of Novel Reactivity Patterns and Unconventional Reaction Pathways

Research is actively pushing the boundaries of how this compound can react, moving beyond its classical behavior to uncover unconventional pathways. The conjugated system, with its alternating double and single bonds, provides a rich playground for chemical exploration.

The 1,4-conjugate addition , or Michael addition, remains a cornerstone of its reactivity. pressbooks.pub However, new frontiers are being explored with a wider range of nucleophiles and catalytic systems. While "soft" nucleophiles like amines and enolates predictably add to the β-carbon, the use of diorganocopper reagents (Gilman reagents) allows for the efficient 1,4-addition of alkyl and aryl groups, a transformation that is difficult to achieve with more reactive organometallics like Grignard reagents, which tend to favor 1,2-addition to the carbonyl group. libretexts.orgopenstax.org

Cycloaddition reactions represent a powerful tool for rapidly building molecular complexity. The diene portion of this compound makes it a suitable partner in [4+2] Diels-Alder reactions. It can function as the diene, reacting with a suitable dienophile to create complex cyclic and bicyclic structures. This approach is a key strategy in biomimetic syntheses of natural products. mdpi.com

Unconventional reaction pathways are being forged through novel catalytic cycles. As mentioned, the synergistic combination of photoredox and organocatalysis can achieve a formal umpolung of reactivity. researchgate.net This allows the β-carbon, typically electrophilic, to act as a nucleophile via a radical intermediate, enabling reactions with electrophilic partners and opening pathways that are inaccessible through traditional polar reactivity. researchgate.net

The table below details some of the key reaction patterns for this class of compound.

| Reaction Type | Description | Key Reagents/Conditions | Product Type |

| 1,4-Conjugate Addition (Michael Addition) | Addition of a nucleophile to the C=C bond conjugated to the carbonyl. pressbooks.pub | Weak nucleophiles (amines, water, enolates), organocuprates. libretexts.orgopenstax.org | Saturated ketone with new substituent at the β-position. |

| Diels-Alder Reaction ([4+2] Cycloaddition) | The diene moiety reacts with a dienophile to form a six-membered ring. mdpi.com | Heat or Lewis acid catalysis, electron-deficient dienophile. | Complex cyclic/bicyclic adducts. |

| Umpolung (via Photoredox Catalysis) | Inversion of the normal electrophilic character of the β-carbon. researchgate.net | Photoredox catalyst, light, chiral amine, electrophilic reagent. researchgate.net | β-functionalized product via a radical pathway. |

| Reductive Transformations | Reduction of the carbonyl or conjugated double bonds. | Hydrazine (Wolff-Kishner), Zn(Hg) (Clemmensen), ene-reductases. acs.orgmasterorganicchemistry.com | Fully saturated alkyl chain or selective alcohol formation. |

These explorations are not merely academic; they provide new retrosynthetic disconnections and strategies for constructing complex molecular architectures from simple starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and reproducibility. The synthesis of this compound and its derivatives is well-suited for adaptation to these modern platforms.

The classic synthesis of this compound is the Claisen-Schmidt condensation , a base-catalyzed reaction between cinnamaldehyde (B126680) and acetone (B3395972). wikipedia.orggordon.edu In a flow chemistry setup, this reaction can be transformed from a batch process into a continuous one. Reactants can be pumped through a heated tube or column packed with a solid-supported base catalyst. This approach offers several advantages:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing side reactions and improving yield.

Enhanced Safety: Potentially hazardous intermediates or exothermic reactions are contained in a small volume at any given time, significantly reducing risk.

Scalability: Production can be scaled up by simply running the system for longer or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up large batch reactors.

Automation: The entire process, from reagent delivery to product collection and purification, can be automated, ensuring high reproducibility and enabling the rapid synthesis of a library of derivatives. researchgate.net

Automated platforms, driven by software, can systematically vary starting materials (e.g., different substituted benzaldehydes and ketones) to rapidly generate a diverse library of chalcone (B49325) and dienone derivatives. researchgate.netnih.gov This is particularly valuable for drug discovery and materials science, where screening large numbers of related compounds is often necessary. researchgate.netnih.gov

Potential for Bio-inspired Synthesis and Chemoenzymatic Transformations

Nature provides a rich blueprint for efficient and selective chemical synthesis. Researchers are increasingly drawing inspiration from biosynthetic pathways to design novel synthetic strategies, a field known as biomimetic synthesis . wikipedia.org The this compound scaffold is a relevant substrate for such studies, particularly those mimicking polyketide or terpenoid biosynthesis. For example, intramolecular Diels-Alder reactions, which are key steps in the biosynthesis of many complex natural products, can be envisioned using derivatives of this dienone to rapidly construct polycyclic frameworks. mdpi.com Biomimetic cyclizations of similar polyene structures are known to proceed with remarkable efficiency, forming multiple rings and stereocenters in a single, enzyme-catalyzed step or under laboratory conditions designed to mimic it. nih.govnih.gov

Chemoenzymatic transformations leverage the exquisite selectivity of enzymes as catalysts for specific reactions on synthetic substrates. For this compound, several enzymatic transformations hold significant potential:

Asymmetric Reduction: Ene-reductases (ERs) are a class of enzymes that can selectively reduce the carbon-carbon double bonds of α,β-unsaturated ketones with high stereoselectivity, leaving the ketone carbonyl untouched. acs.org Conversely, alcohol dehydrogenases (ADHs) or other ketoreductases can reduce the ketone carbonyl to a chiral alcohol without affecting the diene system. nih.govnih.gov This enzymatic selectivity offers a green and efficient route to chiral building blocks that are difficult to access via traditional chemical methods.

Dynamic Kinetic Resolution: Combining a chemo- or biocatalyst for racemization with an enzyme for stereoselective transformation allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. An iron catalyst, for example, can be used to racemize a chiral alcohol, while an enzyme concurrently performs a selective acylation on only one of the enantiomers. nih.gov

These bio-inspired and chemoenzymatic approaches offer pathways to novel compounds with high levels of stereochemical purity, using environmentally benign conditions.

Interdisciplinary Research Opportunities in Advanced Materials and Systems Chemistry

The unique electronic structure of this compound makes it a molecule of interest beyond traditional organic synthesis, opening doors to interdisciplinary research in materials science and systems chemistry.

The core of this potential lies in its π-conjugated system , where alternating single and double bonds create a pathway for delocalized electrons. fiveable.mefiveable.me This feature is fundamental to the field of organic electronics . Molecules with extended conjugation can exhibit semiconductor properties, making them candidates for use in:

Organic Light-Emitting Diodes (OLEDs): Where they can function as emissive or charge-transporting layers.

Organic Photovoltaics (OPVs): Acting as donor or acceptor materials in solar cells. numberanalytics.com

Organic Field-Effect Transistors (OFETs): Serving as the active channel material. numberanalytics.com

By modifying the structure of this compound—for example, by incorporating it into a larger polymer backbone—its electronic properties, such as the HOMO/LUMO energy gap, can be tuned to suit specific applications. numberanalytics.com